molecular formula C11H18N2O3 B13805776 5-sec-Butyl-5-ethyl-1-methylbarbituric acid CAS No. 67050-26-4

5-sec-Butyl-5-ethyl-1-methylbarbituric acid

Cat. No.: B13805776
CAS No.: 67050-26-4
M. Wt: 226.27 g/mol
InChI Key: YYDYCOYEAOTLGT-UHFFFAOYSA-N
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Description

5-butan-2-yl-5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and properties. It is a member of the barbiturate family, which are derivatives of barbituric acid. This compound is characterized by its six-membered ring containing nitrogen and oxygen atoms, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butan-2-yl-5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione typically involves the condensation of urea with diethyl malonate, followed by alkylation and cyclization reactions. The reaction conditions often require the use of strong bases such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of 5-butan-2-yl-5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the product. The final product is then purified through crystallization or distillation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-butan-2-yl-5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

5-butan-2-yl-5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other barbiturate derivatives and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It has been investigated for its sedative and hypnotic properties, making it a candidate for the development of new pharmaceuticals.

    Industry: The compound is used in the manufacture of various chemical products, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-butan-2-yl-5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA on neuronal activity. This leads to sedation and hypnosis, making it useful in the treatment of anxiety and sleep disorders.

Comparison with Similar Compounds

Similar Compounds

    5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione: Another barbiturate with similar sedative properties.

    5-sec-butyl-5-ethyl-1,3-diazinane-2,4,6-trione: A closely related compound with slight variations in its alkyl groups.

Uniqueness

5-butan-2-yl-5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione is unique due to its specific alkyl substitutions, which confer distinct pharmacological properties. Its intermediate duration of action and relatively fast onset make it particularly useful for short-term treatments.

Properties

CAS No.

67050-26-4

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

5-butan-2-yl-5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H18N2O3/c1-5-7(3)11(6-2)8(14)12-10(16)13(4)9(11)15/h7H,5-6H2,1-4H3,(H,12,14,16)

InChI Key

YYDYCOYEAOTLGT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(C(=O)NC(=O)N(C1=O)C)CC

Origin of Product

United States

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